![molecular formula C15H26ClNO2 B13950527 tert-Butyl 8-(chloromethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13950527.png)
tert-Butyl 8-(chloromethyl)-2-azaspiro[4.5]decane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 8-(chloromethyl)-2-azaspiro[4.5]decane-2-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.
Métodos De Preparación
The synthesis of tert-Butyl 8-(chloromethyl)-2-azaspiro[4.5]decane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the chloromethyl group. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining cost-effectiveness and environmental considerations .
Análisis De Reacciones Químicas
tert-Butyl 8-(chloromethyl)-2-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct properties and applications.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl 8-(chloromethyl)-2-azaspiro[4.5]decane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Materials Science: The spirocyclic framework can be utilized in the development of new materials with unique mechanical and chemical properties.
Chemical Biology: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions
Mecanismo De Acción
The mechanism of action of tert-Butyl 8-(chloromethyl)-2-azaspiro[4.5]decane-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can enhance the compound’s binding affinity and selectivity, leading to more potent and specific effects .
Comparación Con Compuestos Similares
tert-Butyl 8-(chloromethyl)-2-azaspiro[4.5]decane-2-carboxylate can be compared with other spirocyclic compounds, such as:
- tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride
- tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate
- tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
These compounds share similar spirocyclic frameworks but differ in their functional groups and substituents, which can lead to variations in their chemical reactivity and applications. The presence of the chloromethyl group in this compound imparts unique reactivity, making it distinct from its analogs .
Propiedades
Fórmula molecular |
C15H26ClNO2 |
|---|---|
Peso molecular |
287.82 g/mol |
Nombre IUPAC |
tert-butyl 8-(chloromethyl)-2-azaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C15H26ClNO2/c1-14(2,3)19-13(18)17-9-8-15(11-17)6-4-12(10-16)5-7-15/h12H,4-11H2,1-3H3 |
Clave InChI |
SAQNOSYXJORJQR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(C1)CCC(CC2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,5,4-cd]benzimidazole](/img/structure/B13950458.png)
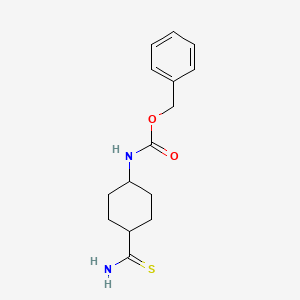

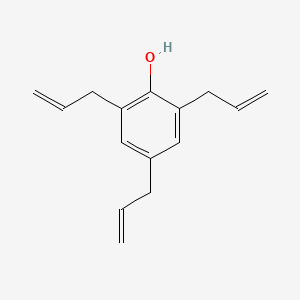
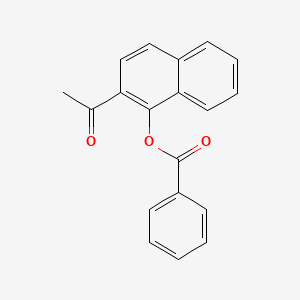

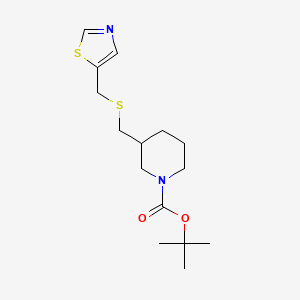

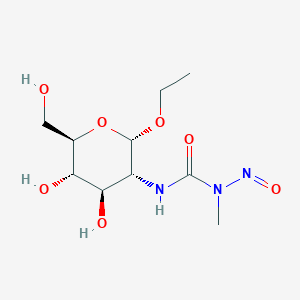
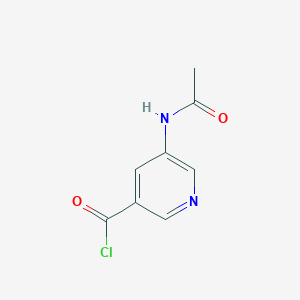
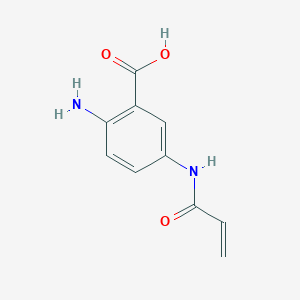
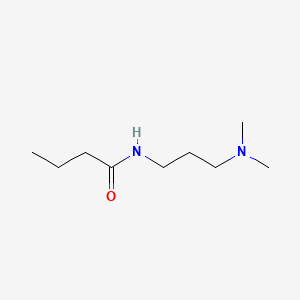
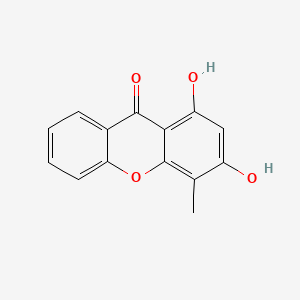
![(2R)-2-[amino(naphthalen-2-yl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B13950514.png)
